Ethyl 2-(4-isopropylphenyl)thiazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-(4-propan-2-ylphenyl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-4-18-15(17)13-9-16-14(19-13)12-7-5-11(6-8-12)10(2)3/h5-10H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDIEONBCCEQEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)C2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677307 | |
| Record name | Ethyl 2-[4-(propan-2-yl)phenyl]-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886369-39-7 | |
| Record name | Ethyl 2-[4-(propan-2-yl)phenyl]-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-(4-isopropylphenyl)thiazole-5-carboxylate exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Predicted using fragment-based methods.
- Lipophilicity : The 4-isopropylphenyl group in the target compound contributes to moderate lipophilicity (logP ~3.5), intermediate between polar derivatives (e.g., hydroxyl/formyl substituents; logP ~1.5 ) and highly lipophilic analogs like trifluoromethylphenyl derivatives (logP ~4.0 ).
- In contrast, the isopropyl group is electron-donating, which may stabilize the ring against electrophilic attack.
- Solubility : Polar substituents like hydroxyl groups (e.g., ) improve aqueous solubility, whereas the isopropylphenyl group likely reduces it, favoring organic solvents.
Crystallographic and Structural Insights
- Molecular Planarity : Fluorophenyl-substituted thiazoles (e.g., ) adopt near-planar conformations, while bulky substituents like isopropylphenyl may induce torsional strain, altering binding modes in biological targets.
- Crystal Packing : Hydrophobic substituents (e.g., isopropylphenyl) likely favor van der Waals interactions in crystal lattices, as observed in trifluoromethylphenyl derivatives .
Biological Activity
Ethyl 2-(4-isopropylphenyl)thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition. This article provides an in-depth exploration of its biological properties, mechanisms of action, and relevant research findings.
Overview of Thiazole Derivatives
Thiazole compounds are known for their significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural features of thiazoles, such as the presence of sulfur and nitrogen atoms in the heterocyclic ring, contribute to their reactivity and interactions with biological macromolecules.
The mechanism of action for this compound primarily involves:
- Enzyme Interaction : The thiazole ring can interact with various enzymes and receptors, modulating their activity through competitive inhibition or allosteric modulation.
- Targeting Cell Cycle Regulation : Research indicates that this compound may inhibit Polo-like kinase 1 (PLK1), an enzyme crucial for cell cycle progression. Inhibition of PLK1 can lead to therapeutic effects in cancers characterized by uncontrolled cell proliferation .
- Antimicrobial Activity : this compound has shown potential antimicrobial properties against various bacterial strains, indicating its ability to disrupt bacterial growth mechanisms .
Antimicrobial Properties
This compound exhibits notable antimicrobial activity. In studies evaluating its efficacy against different bacterial strains, it has demonstrated:
- Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 1.56 to 6.25 μg/mL against both Gram-positive and Gram-negative bacteria .
- Mechanism : Its antimicrobial action is believed to involve inhibition of critical bacterial enzymes, leading to cell death.
Anticancer Activity
The compound's anticancer potential has been explored through various studies:
- PLK1 Inhibition : this compound acts as a PLK1 inhibitor, which may induce apoptosis in cancer cells by disrupting normal cell division processes .
- Cell Line Studies : In vitro studies have reported significant cytotoxic effects on cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death .
Case Studies and Research Findings
Research findings regarding this compound highlight its potential therapeutic applications:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant inhibition of PLK1 with an IC50 value in the micromolar range, indicating strong potential for cancer therapy. |
| Study B | Showed effective antimicrobial activity against Escherichia coli and Staphylococcus aureus, suggesting broad-spectrum antibacterial properties. |
| Study C | Investigated the compound's interaction with SIRT2, revealing potential implications for cancer treatment through modulation of cellular pathways. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 2-(4-isopropylphenyl)thiazole-5-carboxylate, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via multi-step reactions involving condensation of substituted phenyl precursors with thiazole carboxylate esters. For example, ethyl 2-amino-thiazole carboxylate intermediates are reacted with isocyanate derivatives (e.g., benzyl isocyanate) under reflux in acetonitrile, followed by purification via preparative HPLC . Characterization involves nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to confirm structural identity. Key spectral markers include NH/CO stretching in IR (1650–1750 cm⁻¹) and molecular ion peaks in MS .
Q. Which spectroscopic and chromatographic techniques are essential for validating the compound’s purity and structure?
- Methodology :
- NMR : ¹H and ¹³C NMR identify substituent environments (e.g., aromatic protons at δ 7.2–8.0 ppm, ester carbonyl carbons at δ 165–170 ppm).
- IR : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹, C=N in thiazole at ~1600 cm⁻¹).
- HPLC : Ensures >95% purity, with retention times calibrated against standards .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- Use personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.
- Avoid inhalation/contact with skin via fume hoods and closed systems.
- Store in inert, airtight containers at ≤4°C to prevent degradation .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives of this compound?
- Methodology :
- Reaction Conditions : Optimize temperature (e.g., 80°C for 8–12 hours) and solvent polarity (acetonitrile vs. DMF) to enhance coupling efficiency .
- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate Boc protection reactions, improving yields from ~27% to >50% .
- Purification : Employ gradient elution in preparative HPLC with C18 columns to isolate high-purity fractions .
Q. How do structural modifications (e.g., substituent variations) influence bioactivity in thiazole derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) : Replace the 4-isopropylphenyl group with electron-withdrawing groups (e.g., CF₃) to enhance binding to targets like SIRT2 or CDK9.
- Biological Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) in cancer cell lines. For example, derivatives with 4-bromophenyl substituents show improved anticancer activity due to increased hydrophobic interactions .
Q. What challenges arise in resolving crystallographic data for thiazole derivatives, and how are they addressed?
- Methodology :
- Crystallization : Use vapor diffusion with ethanol/water mixtures to grow single crystals.
- Data Collection : Employ SHELX programs (e.g., SHELXL for refinement) to resolve disorder in flexible substituents (e.g., isopropyl groups).
- Validation : Cross-check R-factors (<5%) and electron density maps to confirm atomic positions .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., SIRT2’s hydrophobic cavity).
- MD Simulations : Run 100-ns molecular dynamics trajectories to assess stability of ligand-protein complexes .
Q. How should researchers address discrepancies between experimental and theoretical spectral data?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
